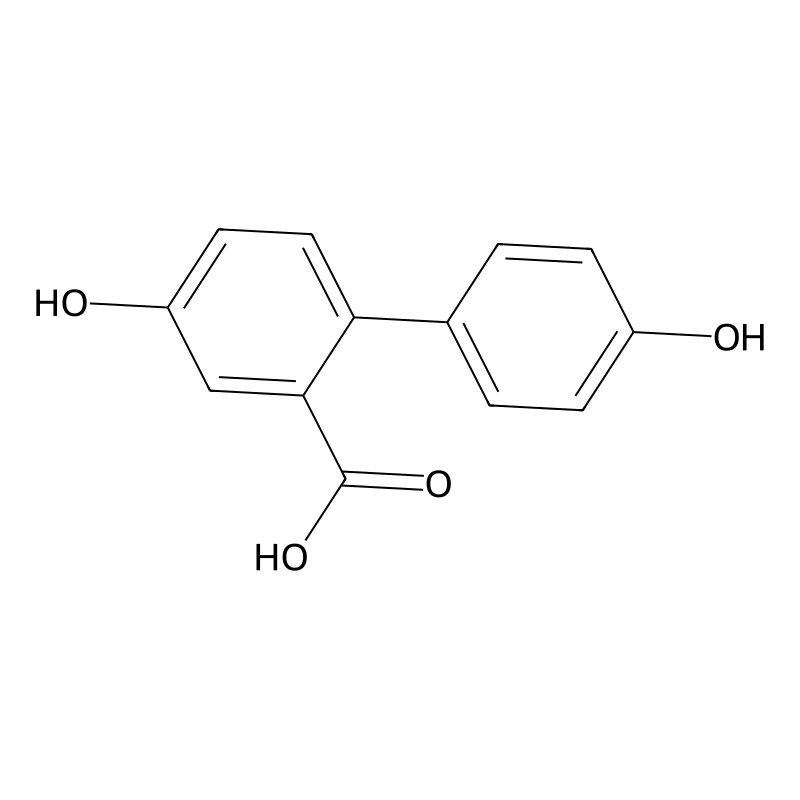4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Supercapacitors
Scientific Field: Nanomaterials and Energy Storage
Summary of Application: 4,4’-Dihydroxy-biphenyl-2-carboxylic acid (BPDC) is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors.
Methods of Application: A one-step hydrothermal method is used to synthesize the MOFs.
Results or Outcomes: The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm.
Application in Polymer Synthesis
Scientific Field: Polymer Science and Material Engineering
Summary of Application: BPDC is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required.
Methods of Application: BPDC is used as a monomer in the synthesis of nematic aromatic polyesters.
Results or Outcomes: These polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength.
Application in Drug Synthesis
Scientific Field: Pharmaceutical Chemistry
Summary of Application: BPDC is used in the synthesis of Tilorone Dihydrochloride, a drug with interferon-alpha inducing activity.
Methods of Application: Methyl esterification of BPDC is carried out under milder conditions with higher yield.
Results or Outcomes: The structures of the relative intermediates and target compound were characterized by melting point, IR, MS, and 1H-NMR.
Application in Liquid Crystal Polymers
Summary of Application: BPDC is used as a key component in the synthesis of nematic aromatic polyesters, which are valuable in the development of liquid crystal polymers.
Methods of Application: BPDC is used as a monomer in the synthesis of these polymers.
Application in Metal-Organic Frameworks
Scientific Field: Material Science
Methods of Application: BPDC is used as a linker in the synthesis of MOFs.
Results or Outcomes: The synthesized MOFs can be used in various applications like gas storage, catalysis, sensing, and separation technology.
Application in Synthesis of Europium, Terbium Complexes
Scientific Field: Inorganic Chemistry
Summary of Application: BPDC is used in the synthesis and characterization of europium, terbium complexes.
4,4'-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 230.22 g/mol. It features two hydroxyl groups at the para positions of the biphenyl structure and a carboxylic acid group at the second position of one of the phenyl rings. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.
The chemical reactivity of 4,4'-dihydroxy-biphenyl-2-carboxylic acid is primarily influenced by its functional groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction: The carboxylic acid can be reduced to an alcohol.
One notable synthesis method involves the reaction of 4,4'-biphenol with a suitable carboxylation agent under basic conditions, yielding high yields without the need for additional carbon dioxide .
Research indicates that 4,4'-dihydroxy-biphenyl-2-carboxylic acid exhibits biological activity, particularly as a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in skin whitening agents and treatments for hyperpigmentation . Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant properties.
Several synthesis methods have been reported for 4,4'-dihydroxy-biphenyl-2-carboxylic acid:
- Direct Carboxylation: This involves the carboxylation of 4,4'-biphenol using a base such as potassium carbonate in the presence of a solvent like dimethylformamide. This method has shown high yields and reduced internal pressure during synthesis .
- Hydroxylation and Carboxylation: Sequential reactions where biphenyl derivatives undergo hydroxylation followed by carboxylation can also yield this compound.
- Metal-Catalyzed Reactions: Transition metal catalysts have been employed to facilitate the formation of biphenyl derivatives which can then be converted into 4,4'-dihydroxy-biphenyl-2-carboxylic acid through further reactions .
The applications of 4,4'-dihydroxy-biphenyl-2-carboxylic acid span various domains:
- Pharmaceuticals: As a potential tyrosinase inhibitor, it may find use in dermatological formulations.
- Materials Science: Its unique structure allows it to be utilized in the development of polymers and other materials with specific thermal or mechanical properties.
- Biochemical Research: It serves as a biochemical reagent in proteomics and other research areas .
Interaction studies involving 4,4'-dihydroxy-biphenyl-2-carboxylic acid have primarily focused on its enzyme inhibition capabilities. Research indicates that it may interact effectively with tyrosinase, potentially affecting melanin synthesis pathways . Further studies are needed to explore its interactions with other biological molecules and pathways.
Several compounds share structural similarities with 4,4'-dihydroxy-biphenyl-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4'-Dihydroxybiphenyl | Two hydroxyl groups at para positions | Less acidic; used in polymer synthesis |
| 2-Hydroxybenzoic acid (Salicylic Acid) | Hydroxyl and carboxylic acid groups | Known for anti-inflammatory properties |
| 3-Hydroxy-4-methoxybenzoic acid | Methoxy group addition | Exhibits different pharmacological activities |
| 3,3',5-Trihydroxybiphenyl | Three hydroxyl groups | Stronger antioxidant properties |
The uniqueness of 4,4'-dihydroxy-biphenyl-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.








